3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 6-position with a 3,3-dimethylbutanamide moiety. Its molecular formula is C23H27N2O2S (molecular weight: ~395.54 g/mol).
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-20(2,3)13-18(23)21-15-8-9-16-14(12-15)6-4-10-22(16)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKLXFSYKRWGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide typically involves multiple steps, starting with the formation of the thiophene ring. Common methods for synthesizing thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or 1,4-dicarbonyl compounds.
The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The final step involves coupling the thiophene and quinoline intermediates with the butanamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the condensation reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The primary amide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or generating intermediates for further derivatization.
Conditions and Outcomes
Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .
Nucleophilic Substitution at the Thiophene Ring
The thiophene-2-carbonyl group participates in electrophilic aromatic substitution (EAS) reactions. Halogenation and nitration occur regioselectively at the 5-position of the thiophene ring due to electron-withdrawing effects of the carbonyl group.
Key Reactions
| Reaction | Reagents | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C (2 h) | 5-Bromo-thiophene-2-carbonyl derivative | 85% | >95% at C5 | |
| Nitration | HNO₃/H₂SO₄, 0°C (1 h) | 5-Nitro-thiophene-2-carbonyl derivative | 78% | >90% at C5 |
The 5-substituted products are confirmed via X-ray crystallography and NMR spectroscopy.
Cyclization Reactions
The tetrahydroquinoline scaffold facilitates intramolecular cyclization under catalytic conditions, forming fused heterocycles.
Example Reaction
| Reagents/Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|
| POCl₃, DMF, 100°C (4 h) | Quinazolinone-fused derivative | 63% | Bioactive intermediate |
This reaction proceeds via Vilsmeier-Haack intermediate formation, followed by cyclization at the 6-position of the tetrahydroquinoline .
Oxidative Modifications
The tetrahydroquinoline ring undergoes oxidation to yield aromatic quinoline derivatives, enhancing π-conjugation for optical applications.
Oxidation Data
| Oxidizing Agent | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| KMnO₄, H₂O, 80°C | 6 h | Quinoline-6-yl derivative | 58% | Requires neutral pH | |
| DDQ, CH₂Cl₂, rt | 12 h | Same as above | 65% | Mild conditions |
Dehydrogenation is confirmed by loss of 2 H₂ equivalents (mass spectrometry) .
Photochemical Reactivity
Visible-light-mediated reactions exploit electron donor-acceptor (EDA) complexes between the tetrahydroquinoline amine and dibenzoylethylene, enabling catalyst-free annulation.
Representative Protocol
| Component | Role | Conditions | Outcome | Source |
|---|---|---|---|---|
| 1,2-Dibenzoylethylene | Acceptor | 1,4-Dioxane/AcOH, white light (4 h) | 3,4-Dibenzoyl-tetrahydroquinoline | |
| O₂ (air) | Oxidant | Open-air system | 65% yield |
This method is scalable and avoids metal catalysts, aligning with green chemistry principles .
Suzuki-Miyaura Coupling
The brominated thiophene intermediate (from Section 2) undergoes cross-coupling with aryl boronic acids.
Coupling Example
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiophene derivative | 82% |
Reactions are monitored via TLC and HPLC-MS.
Stability Under Physiological Conditions
Hydrolytic stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) was assessed for drug development purposes.
| Condition | pH | Time | Degradation | Notes | Source |
|---|---|---|---|---|---|
| SGF | 1.2 | 24 h | <5% | Stable in acidic environments | |
| SIF | 6.8 | 24 h | 12% | Slow hydrolysis |
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-proliferative effects against various cancer cell lines. For example:
- In Vitro Studies : Research indicates that this compound can inhibit cell proliferation in human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with effective concentrations (IC50 values) suggesting significant potential for cancer treatment.
The compound's unique structure allows it to interact with biological macromolecules. It may modulate enzyme activity or receptor interactions due to its ability to form hydrogen bonds and engage in π-stacking interactions:
- Molecular Interaction Studies : The compound has been shown to stabilize interactions within active sites of enzymes or receptors, enhancing its efficacy in therapeutic contexts.
Chemical Synthesis
As a building block in organic synthesis, this compound facilitates the development of more complex molecules. Its unique functional groups allow for diverse chemical reactions such as oxidation and substitution:
- Synthetic Routes : The synthesis typically involves multiple steps including the formation of thiophene derivatives and coupling reactions under basic conditions.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa (Human Cervix Carcinoma) | 15 | Significant inhibition |
| L1210 (Murine Leukemia) | 10 | Moderate inhibition |
Case Study 1: Anti-Cancer Activity
A study conducted on the anti-cancer properties of this compound revealed that it effectively inhibited cell growth in HeLa cells. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could act as an inhibitor for certain kinases, suggesting a role in metabolic regulation and potential therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and quinoline moieties can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The key distinction lies in the functional group at the 6-position of the tetrahydroquinoline scaffold:
Key Observations :
Biological Activity
3,3-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring , a butanamide group , and a tetrahydroquinoline moiety . These structural components contribute to its diverse biological activities. The molecular formula is , with a molecular weight of 356.48 g/mol. The compound's IUPAC name is 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing their activity through binding interactions.
- Enzyme Inhibition : Its structural components allow it to interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
- Chemical Reactivity : The thiophene and quinoline moieties can engage in π-π stacking and hydrogen bonding with biological macromolecules, enhancing its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that thiophene-based compounds can exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : The tetrahydroquinoline structure has been linked to anticancer properties in certain analogs, potentially through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in mitigating inflammatory responses in cellular models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Thiophene Ring | Enhances lipophilicity and receptor binding |
| Tetrahydroquinoline Moiety | Contributes to anticancer and antimicrobial effects |
| Butanamide Group | Influences solubility and pharmacokinetic properties |
Studies have shown that modifications to these structural elements can significantly impact the compound's potency and selectivity for its biological targets .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study on tetrahydroquinoline derivatives demonstrated that certain modifications could enhance cytotoxicity against breast cancer cell lines .
- Antimicrobial Screening : Research on thiophene derivatives indicated promising antimicrobial activity against Gram-positive bacteria .
- Inflammatory Response Modulation : Compounds similar to this compound were shown to reduce cytokine release in inflammatory models .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Step 1 : Functionalization of the tetrahydroquinoline core via nucleophilic substitution or acylation.
- Step 2 : Coupling the thiophene-2-carbonyl group using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres .
- Step 3 : Final amidation with 3,3-dimethylbutanamide.
- Optimization : Control temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to improve yields (>60%) and purity (HPLC >95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the tetrahydroquinoline and thiophene moieties (e.g., δ 6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .
- HPLC : Monitor reaction progress and isolate isomers using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against targets like nitric oxide synthase (nNOS) using radioactive L-arginine to citrulline conversion assays .
- Cell-Based Viability Assays : Test cytotoxicity in HEK-293 or SH-SY5Y cells (MTT assay) to rule off-target effects .
- Binding Affinity Studies : Use SPR or fluorescence polarization to assess target engagement (e.g., Ki values <1 µM for nNOS) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for neuronal nitric oxide synthase (nNOS) over other isoforms?
- Methodological Answer :
- SAR Insights : Introduce alkylamino groups (e.g., methylaminoethyl) at the 1-position of tetrahydroquinoline to exploit isoform-specific binding pockets .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with nNOS heme domains, prioritizing residues like Trp587 and Glu592 .
- In Vivo Validation : Compare pharmacokinetics (oral bioavailability >60%) and hERG channel inhibition (IC50 >30 µM) to eliminate cardiotoxicity .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Replicate results using orthogonal methods (e.g., radiometric vs. fluorometric NOS assays) .
- Metabolite Profiling : Use LC-MS to identify active metabolites in hepatic microsomes that may contribute to off-target effects .
- Crystallography : Solve co-crystal structures with nNOS to validate binding modes and guide data interpretation .
Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?
- Methodological Answer :
- ADME Studies :
- Absorption : Measure Caco-2 permeability (Papp >1 × 10⁻⁶ cm/s) and plasma protein binding (PPB <90%) .
- Metabolism : Use human liver microsomes to identify CYP450-mediated degradation pathways (e.g., CYP3A4) .
- In Vivo Efficacy : Test in rodent neuropathic pain models (e.g., Chung model) with dose-dependent reduction in mechanical allodynia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
